![molecular formula C12H9BF3NO3 B6343588 3-[4-(Trifluoromethoxy)phenyl]-pyridine-5-boronic acid CAS No. 2121514-15-4](/img/structure/B6343588.png)

3-[4-(Trifluoromethoxy)phenyl]-pyridine-5-boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

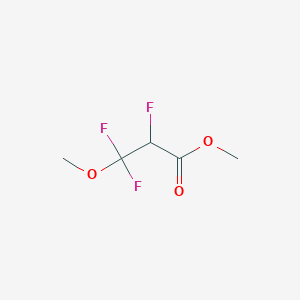

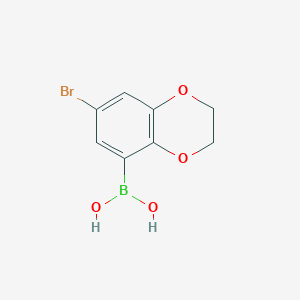

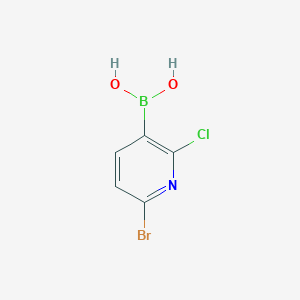

3-[4-(Trifluoromethoxy)phenyl]-pyridine-5-boronic acid is a chemical compound with the molecular formula C12H9BF3NO3 . It is a solid substance and is used as a biochemical reagent, which can be used as a biological material or organic compound for life science related research .

Molecular Structure Analysis

The molecular weight of 3-[4-(Trifluoromethoxy)phenyl]-pyridine-5-boronic acid is 283.01 g/mol . The InChI key, which is a unique identifier for chemical substances, is OFPZCXPIRJJEGC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

3-[4-(Trifluoromethoxy)phenyl]-pyridine-5-boronic acid is a solid substance . It should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique

Suzuki–Miyaura Cross-Coupling

3-[4-(Trifluoromethoxy)phenyl]-pyridine-5-boronic acid: is a valuable reagent in the Suzuki–Miyaura (SM) cross-coupling reaction, which is widely applied in carbon–carbon bond-forming processes. This reaction is known for its mild conditions and tolerance of various functional groups. The boronic acid derivative serves as a nucleophilic partner, transferring its organic group to a palladium catalyst .

Electrochromic Device Fabrication

The trifluoromethoxy group in this compound can be utilized to synthesize polymers with promising applications in electrochromic devices. These materials can reversibly change color upon the application of an electric potential, making them suitable for smart windows, auto-dimming mirrors, and energy storage devices .

Synthesis of Biologically Active Molecules

Antibacterial Activity

Research has shown that compounds with the trifluoromethoxyphenylboronic group exhibit antibacterial potency against bacteria such as Escherichia coli and Bacillus cereus . This highlights its potential use in developing new antibacterial agents.

Synthesis of P2X7 Antagonists

The compound is a precursor in synthesizing multisubstituted purines, which act as P2X7 antagonists. These are investigated for their potential in treating pain, showcasing the compound’s role in pharmaceutical research .

Aldosterone Synthase Inhibition

Another application is the synthesis of heteroaryl substituted tetrahydropyrroloquinolinone derivatives, which serve as aldosterone synthase inhibitors. This is significant in researching treatments for conditions related to aldosterone .

Safety and Hazards

Mécanisme D'action

Target of Action

Compounds with similar structures have been associated with various biological activities . More research is needed to identify the specific targets of this compound.

Mode of Action

The trifluoromethoxy group is known to be electron-withdrawing, which could influence the compound’s interaction with its targets .

Propriétés

IUPAC Name |

[5-[4-(trifluoromethoxy)phenyl]pyridin-3-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BF3NO3/c14-12(15,16)20-11-3-1-8(2-4-11)9-5-10(13(18)19)7-17-6-9/h1-7,18-19H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFPZCXPIRJJEGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)C2=CC=C(C=C2)OC(F)(F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BF3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(Trifluoromethoxy)phenyl]-pyridine-5-boronic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride hydrate](/img/structure/B6343524.png)

![2-Chloro-2-fluoro-2-[4-(trifluoromethyl)phenyl]acetyl fluoride; 98%](/img/structure/B6343525.png)